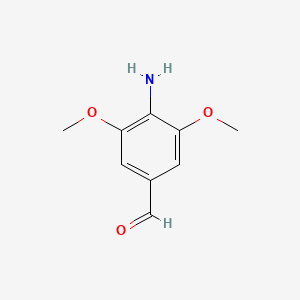

4-Amino-3,5-dimethoxybenzaldehyde

Descripción

4-Amino-3,5-dimethoxybenzaldehyde (CAS: 56066-34-3) is an aromatic aldehyde with the molecular formula C₉H₁₁NO₃ and a molecular weight of 197.19 g/mol. Structurally, it features an amino (-NH₂) group at the para position and two methoxy (-OCH₃) groups at the meta positions relative to the aldehyde functional group. This compound serves as a critical synthetic precursor in medicinal chemistry, particularly in the synthesis of heterocyclic compounds like triazoles (e.g., via reactions with substituted benzaldehydes) . While its direct pharmacological applications are less documented compared to analogs, its structural motifs align with bioactive molecules studied for anticancer and antimicrobial properties .

Propiedades

Número CAS |

56066-34-3 |

|---|---|

Fórmula molecular |

C9H11NO3 |

Peso molecular |

181.19 g/mol |

Nombre IUPAC |

4-amino-3,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H11NO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,10H2,1-2H3 |

Clave InChI |

SXXIBYAOLWVKKT-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1N)OC)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 4-Amino-3,5-dimethoxybenzaldehyde is compared below with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Reactivity and Bioactivity Amino vs. Hydroxy Groups: The amino group in this compound enhances nucleophilicity, making it a superior candidate for condensation reactions (e.g., with triazoles) compared to syringaldehyde, which contains a hydroxyl group. This difference is critical in synthesizing nitrogen-containing heterocycles . Methoxy Positioning: Compared to 4-Amino-3-methoxybenzaldehyde, the additional methoxy group at position 5 in this compound increases steric hindrance but may improve metabolic stability in drug candidates .

Caffeic Acid, though structurally distinct (dihydroxy and acrylic acid groups), shares antioxidant mechanisms but operates via different pathways, such as free radical scavenging .

Synthetic Utility this compound is prioritized in reactions requiring regioselective modifications (e.g., triazole synthesis), whereas syringaldehyde’s hydroxyl group limits its use in acid-sensitive reactions . The amino group in this compound facilitates Schiff base formation, a feature exploited in coordination chemistry and catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.